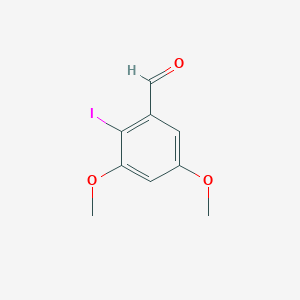

2-Iodo-3,5-dimethoxybenzaldehyde

Description

Contextual Significance of Substituted Benzaldehydes in Chemical Synthesis

Substituted benzaldehydes are a class of organic compounds that feature a benzene (B151609) ring appended with a formyl group (–CHO) and one or more other substituents. These compounds are of paramount importance in organic synthesis, serving as readily available starting materials and key intermediates for a vast array of chemical transformations. ncert.nic.in The aldehyde functional group is highly reactive and participates in a wide range of reactions, including nucleophilic additions, condensations, and oxidations, making it a versatile handle for molecular elaboration. ncert.nic.inorientjchem.org

The nature and position of the substituents on the aromatic ring profoundly influence the reactivity of the benzaldehyde (B42025). Electron-donating groups, such as methoxy (B1213986) (–OCH₃) groups, can increase the electron density of the aromatic ring and the carbonyl carbon, potentially affecting the compound's reactivity in certain reactions. cdnsciencepub.com Conversely, electron-withdrawing groups can have the opposite effect. This ability to tune the electronic properties of the molecule through substitution makes substituted benzaldehydes invaluable tools for chemists. cdnsciencepub.com They are foundational to the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty polymers.

Strategic Importance of Aryl Iodides in Organic Transformations

Aryl iodides, organic compounds containing an iodine atom directly attached to an aromatic ring, hold a special place in the arsenal (B13267) of synthetic organic chemists. The carbon-iodine (C–I) bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides in many important reactions. This high reactivity is particularly advantageous in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govnih.gov

Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which form new carbon-carbon and carbon-heteroatom bonds, often proceed more efficiently with aryl iodides as substrates compared to their bromide or chloride counterparts. nih.govorganic-chemistry.orgacs.org This enhanced reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields. The strategic incorporation of an iodine atom onto an aromatic ring thus activates it for a wide range of subsequent transformations, enabling the construction of complex molecular frameworks that would be difficult to access otherwise. nih.govacs.org

Overview of 2-Iodo-3,5-dimethoxybenzaldehyde within the Chemical Literature

2-Iodo-3,5-dimethoxybenzaldehyde is a unique molecule that combines the functionalities of a substituted benzaldehyde and an aryl iodide. This dual reactivity makes it a particularly valuable building block in organic synthesis. The presence of the aldehyde group allows for a host of classical carbonyl chemistry, while the iodo substituent provides a handle for powerful cross-coupling reactions. The two methoxy groups at the 3 and 5 positions not only influence the electronic properties of the molecule but also provide steric bulk that can direct the regioselectivity of certain reactions.

A survey of the chemical literature reveals that 2-Iodo-3,5-dimethoxybenzaldehyde is utilized as a precursor in the synthesis of a variety of complex organic molecules. Its structural features make it an ideal starting material for the construction of highly substituted aromatic systems.

Academic Relevance as a Multifunctional Building Block for Advanced Molecular Architectures

The academic relevance of 2-Iodo-3,5-dimethoxybenzaldehyde lies in its capacity to serve as a multifunctional building block for the assembly of advanced molecular architectures. The term "multifunctional" refers to the presence of multiple, distinct reactive sites within the same molecule. In this case, the aldehyde and the aryl iodide can be addressed with different sets of reagents and reaction conditions, allowing for a stepwise and controlled elaboration of the molecular structure.

This "orthogonal" reactivity is highly sought after in total synthesis, where the construction of complex natural products often requires a series of selective transformations. For instance, the aldehyde can be used to form a new carbon-carbon bond via a Wittig reaction, while the aryl iodide can subsequently participate in a Suzuki coupling to introduce a different aryl group. This stepwise approach provides chemists with a high degree of control over the final structure of the molecule.

Scope and Objectives of Research Endeavors Pertaining to the Compound

Current and future research endeavors pertaining to 2-Iodo-3,5-dimethoxybenzaldehyde are focused on several key areas. One major objective is to expand the library of complex molecules that can be synthesized from this versatile starting material. This includes the development of new synthetic methodologies that take advantage of the unique reactivity of the compound.

Another area of interest is the exploration of the biological activity of molecules derived from 2-Iodo-3,5-dimethoxybenzaldehyde. The dimethoxy-substituted aromatic motif is found in a number of biologically active natural products, and it is hoped that new derivatives of this compound may exhibit interesting pharmacological properties. Furthermore, researchers are investigating the use of this building block in the synthesis of new materials with novel electronic or optical properties.

Interactive Data Table: Physicochemical Properties of 2-Iodo-3,5-dimethoxybenzaldehyde and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Substituents |

| 2-Iodo-3,5-dimethoxybenzaldehyde | C₉H₉IO₃ | ~292.07 | ~150–160 (estimated) | 2-I, 3-OCH₃, 5-OCH₃ |

| 3,5-Dimethoxybenzaldehyde (B42067) | C₉H₁₀O₃ | 166.17 | 44–48 | 3-OCH₃, 5-OCH₃ |

| Syringaldehyde | C₉H₁₀O₄ | 182.17 | ~110–115 | 4-OH, 3-OCH₃, 5-OCH₃ |

| 2-Iodo-4,5-dimethoxybenzaldehyde | C₉H₉IO₃ | 292.07 | Not specified | 2-I, 4-OCH₃, 5-OCH₃ |

| 3-Iodo-4,5-dimethoxybenzaldehyde | C₉H₉IO₃ | 292.07 | 120-125 | 3-I, 4-OCH₃, 5-OCH₃ |

Note: Some data, such as the melting point of 2-Iodo-3,5-dimethoxybenzaldehyde, are estimated based on structurally similar compounds due to a lack of specific experimental data in the searched literature. ontosight.ainist.gov

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSDHVYCRCKIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465915 | |

| Record name | Benzaldehyde, 2-iodo-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71202-01-2 | |

| Record name | Benzaldehyde, 2-iodo-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 3,5 Dimethoxybenzaldehyde

Regioselective Iodination Strategies

The key challenge in the synthesis of 2-Iodo-3,5-dimethoxybenzaldehyde lies in controlling the position of iodination on the aromatic ring. The two methoxy (B1213986) groups and the aldehyde group direct incoming electrophiles to specific positions, necessitating carefully chosen reagents and conditions to achieve the desired 2-iodo isomer.

Direct Electrophilic Iodination Approaches

Direct electrophilic iodination involves the reaction of 3,5-dimethoxybenzaldehyde (B42067) with an electrophilic iodine source. The success of this approach hinges on the reactivity of the iodinating agent and its ability to overcome the directing effects of the existing substituents to favor iodination at the C-2 position.

N-Iodosuccinimide (NIS) is a versatile and commonly employed reagent for the iodination of aromatic compounds. In the synthesis of 2-Iodo-3,5-dimethoxybenzaldehyde, NIS can be activated by a Lewis acid catalyst, such as iron(III) chloride, to enhance its electrophilicity. acs.org This iron(III)-catalyzed method allows for the rapid and highly regioselective iodination of activated arenes under mild conditions. acs.org The use of an ionic liquid can further accelerate the reaction and allows the catalyst to be recycled. acs.org

A study on the silver(I)-catalyzed iodination of arenes demonstrated that using silver triflimide with NIS in dichloromethane (B109758) provides an effective method for iodination. acs.org The reaction progress can be monitored, and upon completion, the product is isolated after a standard workup procedure. acs.org

| Reagent System | Catalyst/Activator | Key Features | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Iron(III) chloride | Rapid, highly regioselective, mild conditions. | acs.org |

| N-Iodosuccinimide (NIS) | Silver triflimide | Effective iodination in dichloromethane. | acs.org |

The combination of molecular iodine (I₂) with a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver trifluoroacetate (B77799) (AgTFA), provides another effective system for electrophilic iodination. The silver salt activates the iodine, increasing its electrophilic character and facilitating the substitution reaction. This method has been shown to be effective for the iodination of various methoxylated benzaldehydes. tandfonline.com For dimethoxybenzaldehydes, in particular, the use of iodine and silver nitrate generally results in fair to good yields of the monoiodinated product. tandfonline.com

Research has shown that the iodination of chlorinated aromatic compounds, which can be challenging, is successfully achieved using iodine in combination with various silver salts, including silver sulfate (B86663) (Ag₂SO₄). nih.govolemiss.edu The silver salt acts as a halogen-activating agent. olemiss.edu

| Iodinating Reagent | Silver Salt | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Iodine (I₂) | Silver Nitrate (AgNO₃) | Dimethoxybenzaldehydes | Fair to good yields of monoiodinated product. | tandfonline.com |

| Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Chlorinated aromatic compounds | Successful iodination. | nih.govolemiss.edu |

Metal-Mediated Halogenation Protocols (e.g., Directed ortho-Metalation followed by Iodination)

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic rings. wikipedia.org This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate then reacts with an electrophile, in this case, an iodine source, to introduce the substituent at the desired ortho position. wikipedia.org

For 3,5-dimethoxybenzaldehyde, the methoxy groups can act as directing groups. However, the aldehyde group can interfere with the organolithium reagent. A common strategy to circumvent this is to transiently protect the aldehyde, for example, by converting it into an oxazoline (B21484) or by in situ protection through the addition of an amide anion. harvard.edu Following the ortho-lithiation and subsequent iodination, deprotection of the aldehyde group yields the desired 2-Iodo-3,5-dimethoxybenzaldehyde.

Transformations from Pre-functionalized Aromatic Systems

An alternative to direct iodination of 3,5-dimethoxybenzaldehyde is to start with a precursor that already has a functional group at the 2-position, which can then be converted into an iodine atom.

The Sandmeyer reaction is a classic method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. researchgate.netorganic-chemistry.org This process begins with the diazotization of a primary aromatic amine. For the synthesis of 2-Iodo-3,5-dimethoxybenzaldehyde, the starting material would be 2-amino-3,5-dimethoxybenzaldehyde.

The amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org This intermediate is then treated with a source of iodide, such as potassium iodide, which displaces the diazonium group to yield the corresponding aryl iodide. researchgate.net This method offers a high degree of regioselectivity as the position of the iodine is determined by the initial position of the amino group.

Halogen Exchange Reactions

Halogen exchange reactions provide a powerful yet nuanced approach to synthesizing aryl iodides from other corresponding aryl halides. For a substrate like 2-Iodo-3,5-dimethoxybenzaldehyde, this typically involves the preparation of a bromo- or chloro-analogue followed by a substitution reaction to introduce the iodine atom.

The aromatic Finkelstein reaction is a key method in this category, though it is more challenging than its aliphatic counterpart. While the classic Finkelstein reaction involves the straightforward substitution of an alkyl chloride or bromide with an iodide salt (e.g., NaI in acetone), aryl halides are significantly less reactive towards uncatalyzed nucleophilic aromatic substitution. wikipedia.orgbyjus.com Modern advancements, however, have established catalyzed versions of this reaction that are effective for aromatic systems. These reactions often employ a copper(I) catalyst, such as copper(I) iodide, frequently in the presence of a stabilizing ligand like a diamine, to facilitate the halogen exchange. Nickel-based catalysts have also been shown to be effective. wikipedia.org

A plausible synthetic sequence leveraging this methodology begins with the regioselective bromination of a suitable precursor, 3,5-dimethoxybenzaldehyde. This electrophilic aromatic substitution can be achieved using N-Bromosuccinimide (NBS), yielding 2-bromo-3,5-dimethoxybenzaldehyde. The subsequent conversion to the iodo-derivative would then be accomplished via a copper-catalyzed halogen exchange.

Interactive Table: Halogen Exchange Pathway Data

| Step | Starting Material | Reagents | Product | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 1. Bromination | 3,5-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS) | 2-Bromo-3,5-dimethoxybenzaldehyde | Dichloromethane (DCM), 0°C to room temperature | 91-98% |

| 2. Halogen Exchange | 2-Bromo-3,5-dimethoxybenzaldehyde | Sodium Iodide (NaI), Copper(I) Iodide (CuI), Ligand (e.g., a diamine) | 2-Iodo-3,5-dimethoxybenzaldehyde | Polar aprotic solvent (e.g., DMF), elevated temperature | Variable |

Formylation Strategies in the Context of 2-Iodo-3,5-dimethoxybenzaldehyde Synthesis

Formylation, the introduction of an aldehyde group (–CHO), is a cornerstone of aromatic chemistry. The choice of formylation method is dictated by the substrate's electronic properties and the desired regioselectivity. For synthesizing 2-Iodo-3,5-dimethoxybenzaldehyde, the key precursor would be 1-iodo-3,5-dimethoxybenzene (B29183). The electron-donating methoxy groups activate the ring, but the bulky iodo group provides steric hindrance and also influences the position of the incoming formyl group.

Vilsmeier-Haack Formylation Variants

The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich aromatic rings. wikipedia.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). wikipedia.orgijpcbs.com This electrophile then attacks the activated aromatic ring.

The success of the Vilsmeier-Haack reaction is highly dependent on the substrate's reactivity. While electron-rich systems like anilines and phenols are excellent substrates, the reactivity of dimethoxybenzenes can vary. wikipedia.orgsciencemadness.org For instance, 1,4-dimethoxybenzene (B90301) is reportedly unreactive under standard DMF/POCl₃ conditions, whereas 1,2- and 1,3-dimethoxybenzene (B93181) derivatives can be formylated successfully. sciencemadness.org For less reactive arenes, more potent Vilsmeier reagents generated from N-methylformanilide and POCl₃ can sometimes be effective, albeit occasionally with modest yields. sciencemadness.org

In the context of 1-iodo-3,5-dimethoxybenzene, the two methoxy groups strongly activate the positions ortho to them (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent iodine atom. Therefore, formylation would be expected to occur at the 4 or 6 positions. To achieve formylation at the desired 2-position, a directed metalation approach is generally superior (see Section 2.3.1).

Reimer-Tiemann Reaction Applications

The Reimer-Tiemann reaction is a specific method for the ortho-formylation of phenols. wikipedia.org The reaction mechanism involves the generation of highly reactive dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) in a strong basic solution. wikipedia.orgnumberanalytics.com The phenoxide, formed by deprotonation of the phenol (B47542), acts as the nucleophile, attacking the electrophilic dichlorocarbene. Subsequent hydrolysis yields the ortho-hydroxybenzaldehyde. wikipedia.org

This reaction's strict requirement for a phenolic hydroxyl group means it is not directly applicable to the formylation of 1-iodo-3,5-dimethoxybenzene. To utilize this methodology, one would need to start with 5-iodoresorcinol, selectively methylate one hydroxyl group, perform the Reimer-Tiemann reaction ortho to the remaining hydroxyl group, and then methylate the final hydroxyl group. This multi-step, protection-group-dependent sequence makes it a less direct and more complex route compared to other available methods for this specific target molecule.

Gattermann-Koch Synthesis Modifications

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. careerguide.comquora.com A significant limitation of this method is its inapplicability to phenolic and phenol ether substrates. careerguide.comwikipedia.orglscollege.ac.in The Lewis acid catalyst can complex with the oxygen atom of the ether, deactivating the ring towards electrophilic attack. Therefore, the standard Gattermann-Koch reaction is not a viable method for formylating 1-iodo-3,5-dimethoxybenzene.

The related Gattermann reaction , however, is a suitable alternative for phenol ethers. wikipedia.orgcareers360.com This reaction uses hydrogen cyanide (HCN) and HCl with a Lewis acid. lscollege.ac.in Modern modifications often replace the highly toxic gaseous HCN with safer alternatives like zinc cyanide (Zn(CN)₂). wikipedia.org In this variant, known as the Adams modification, Zn(CN)₂ reacts with HCl in situ to generate the necessary electrophilic species. careerguide.com This method is effective for formylating activated aromatic compounds, including phenol ethers, and represents a viable, albeit hazardous, "modification" for achieving the desired transformation.

Multi-Step Convergent and Linear Synthetic Routes

The construction of 2-Iodo-3,5-dimethoxybenzaldehyde is best achieved through a well-designed multi-step synthesis that controls the regiochemistry of each functional group's introduction. Linear sequences, where functional groups are added one at a time to a simple starting material, are common for this type of target.

Sequential Functionalization of Dimethoxybenzene Derivatives

Two primary linear routes emerge for the synthesis of 2-Iodo-3,5-dimethoxybenzaldehyde, differing in the order of iodination and formylation.

Route A: Iodination followed by Directed Formylation

This route establishes the C-I bond first and then introduces the aldehyde at the sterically hindered 2-position through a directed ortho-metalation strategy.

Synthesis of 1-Iodo-3,5-dimethoxybenzene: A reliable method starts with 3,5-dimethoxyaniline. This precursor undergoes a Sandmeyer reaction, where the amine is first converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl). The diazonium salt is then quenched with a solution of potassium iodide, which displaces the diazonium group to yield 1-iodo-3,5-dimethoxybenzene with good efficiency.

Ortho-Formylation via Lithiation: The most effective way to formylate the 2-position of 1-iodo-3,5-dimethoxybenzene is through directed ortho-lithiation. The methoxy groups can direct a strong base, typically n-butyllithium (n-BuLi), to deprotonate the C-H bond at the 2-position, which is located ortho to both activating groups. This forms a potent aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group precisely at the 2-position after aqueous workup.

Interactive Table: Route A Synthesis Data

| Step | Starting Material | Reagents | Product | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 1. Sandmeyer Reaction | 3,5-Dimethoxyaniline | 1. NaNO₂, HCl, -10 to 0°C 2. KI, H₂O | 1-Iodo-3,5-dimethoxybenzene | Aqueous, low temperature then room temp. | ~66% |

| 2. Directed Formylation | 1-Iodo-3,5-dimethoxybenzene | 1. n-BuLi 2. DMF | 2-Iodo-3,5-dimethoxybenzaldehyde | Anhydrous ether or THF, low temperature (e.g., -78°C) | Variable |

Route B: Formylation followed by Iodination

This alternative route first establishes the aldehyde and then introduces the iodine atom.

Synthesis of 3,5-Dimethoxybenzaldehyde: This precursor can be synthesized from 1,3-dimethoxybenzene via various formylation methods, such as the Vilsmeier-Haack reaction.

Directed Iodination: The final step is the iodination of 3,5-dimethoxybenzaldehyde. The electron-donating methoxy groups and the electron-withdrawing aldehyde group direct the electrophilic iodination. The position between the two methoxy groups (the 2-position) is highly activated. Direct iodination can be achieved using various reagents, such as iodine in the presence of an oxidizing agent (e.g., periodic acid) or N-Iodosuccinimide (NIS) with a catalyst. Controlling regioselectivity to avoid iodination at the 4- or 6-positions can be a challenge in this step.

Chemical Transformations and Reactivity Profiles of 2 Iodo 3,5 Dimethoxybenzaldehyde

Reactivity at the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations. Its reactivity is primarily attributed to the electrophilic nature of the carbonyl carbon.

Carbonyl Reductions to Alcohol Derivatives

The reduction of the aldehyde group in 2-Iodo-3,5-dimethoxybenzaldehyde to a primary alcohol, (2-Iodo-3,5-dimethoxyphenyl)methanol, is a fundamental transformation. This can be achieved using various reducing agents.

Commonly employed reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in protic solvents like ethanol or methanol. The reaction is expected to proceed smoothly, with the hydride ion from NaBH₄ attacking the electrophilic carbonyl carbon.

Lithium aluminum hydride is a much stronger reducing agent and would also be effective. However, due to its high reactivity, it requires anhydrous conditions and is generally used for the reduction of less reactive carbonyl compounds. For an activated aldehyde like 2-Iodo-3,5-dimethoxybenzaldehyde, NaBH₄ would likely be the reagent of choice for a selective and high-yielding reduction.

Catalytic hydrogenation, employing hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is another viable method. This method is generally clean and efficient, though it may require elevated pressures and temperatures.

| Reagent | Solvent | Expected Product | Notes |

| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | (2-Iodo-3,5-dimethoxyphenyl)methanol | Mild conditions, high yield expected. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (2-Iodo-3,5-dimethoxyphenyl)methanol | Stronger reagent, requires anhydrous conditions. |

| H₂ / Pd/C | Ethanol/Ethyl Acetate | (2-Iodo-3,5-dimethoxyphenyl)methanol | Catalytic method, may require pressure. |

Oxidative Transformations to Carboxylic Acids

The aldehyde functionality of 2-Iodo-3,5-dimethoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Iodo-3,5-dimethoxybenzoic acid. Several oxidizing agents can accomplish this transformation.

Potassium permanganate (KMnO₄) in alkaline or acidic conditions is a powerful oxidizing agent that would effectively convert the aldehyde to a carboxylic acid. However, the reaction conditions need to be carefully controlled to avoid potential side reactions on the electron-rich aromatic ring.

A milder and more selective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is known for its tolerance of various functional groups and is highly effective for oxidizing aldehydes to carboxylic acids under mild conditions.

Another common method involves the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). While effective, the use of chromium-based reagents is becoming less common due to their toxicity.

| Reagent | Conditions | Expected Product | Notes |

| Potassium Permanganate (KMnO₄) | Basic or acidic | 2-Iodo-3,5-dimethoxybenzoic acid | Strong oxidant, potential for side reactions. |

| Sodium Chlorite (NaClO₂) / 2-methyl-2-butene | t-BuOH/H₂O, NaH₂PO₄ | 2-Iodo-3,5-dimethoxybenzoic acid | Mild and selective (Pinnick oxidation). |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 2-Iodo-3,5-dimethoxybenzoic acid | Effective but uses toxic chromium. |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of 2-Iodo-3,5-dimethoxybenzaldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to aldehydes. The reaction of 2-Iodo-3,5-dimethoxybenzaldehyde with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would be expected to yield a secondary alcohol after acidic workup.

Similarly, organolithium reagents like phenyllithium (C₆H₅Li) would add to the aldehyde to form the corresponding secondary alcohol. The steric hindrance from the ortho-iodo group might slightly retard the rate of these reactions compared to an unhindered benzaldehyde (B42025), but the reactions are still expected to proceed to completion.

| Reagent | Expected Intermediate | Final Product (after workup) |

| Methylmagnesium Bromide (CH₃MgBr) | A magnesium alkoxide | 1-(2-Iodo-3,5-dimethoxyphenyl)ethanol |

| Phenyllithium (C₆H₅Li) | A lithium alkoxide | (2-Iodo-3,5-dimethoxyphenyl)(phenyl)methanol |

The Wittig reaction provides a reliable method for converting aldehydes into alkenes. chemicalbook.comcqu.edu.cn It involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). chemicalbook.com For instance, the reaction of 2-Iodo-3,5-dimethoxybenzaldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂) would be expected to produce 1-Iodo-2,5-dimethoxy-3-vinylbenzene. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. chemicalbook.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. The HWE reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. The reaction of 2-Iodo-3,5-dimethoxybenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base would yield the corresponding (E)-α,β-unsaturated ester. A key advantage of the HWE reaction is the easy removal of the water-soluble phosphate byproduct.

| Reaction | Reagent | Expected Product | Stereochemistry |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Iodo-2,5-dimethoxy-3-vinylbenzene | Not applicable |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / Base | Ethyl (E)-3-(2-Iodo-3,5-dimethoxyphenyl)acrylate | Predominantly (E) |

The Aldol (B89426) condensation is a carbon-carbon bond-forming reaction between two carbonyl compounds. Since 2-Iodo-3,5-dimethoxybenzaldehyde lacks α-hydrogens, it can only act as an electrophilic partner in a crossed Aldol condensation. For example, in a reaction with acetone in the presence of a base, an enolate of acetone would attack the carbonyl carbon of 2-Iodo-3,5-dimethoxybenzaldehyde. The initial β-hydroxy ketone adduct would likely undergo dehydration under the reaction conditions to yield an α,β-unsaturated ketone.

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. For example, the reaction of 2-Iodo-3,5-dimethoxybenzaldehyde with malonic acid in the presence of pyridine or piperidine would be expected to produce (2-Iodo-3,5-dimethoxyphenyl)propenoic acid, which may undergo subsequent decarboxylation to form 3-(2-Iodo-3,5-dimethoxyphenyl)acrylic acid.

| Reaction | Reagent | Expected Product |

| Crossed Aldol Condensation | Acetone / Base | 4-(2-Iodo-3,5-dimethoxyphenyl)but-3-en-2-one |

| Knoevenagel Condensation | Malonic Acid / Piperidine | 3-(2-Iodo-3,5-dimethoxyphenyl)acrylic acid (after decarboxylation) |

Condensation Reactions for Heterocycle Formation (e.g., Imines, Oximes, Hydrazones)

The aldehyde functional group of 2-iodo-3,5-dimethoxybenzaldehyde is a key site for condensation reactions with primary nitrogen nucleophiles. These reactions proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). masterorganicchemistry.com This pathway is fundamental to the synthesis of various heterocyclic precursors such as imines (Schiff bases), oximes, and hydrazones.

Imines: Formed by the reaction of the aldehyde with primary amines under mildly acidic conditions. The reaction involves the formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com

Oximes: Result from the condensation of the aldehyde with hydroxylamine. Oximes are valuable synthetic intermediates and have been studied for their potential therapeutic applications. nih.gov

Hydrazones: Synthesized through the reaction of the aldehyde with hydrazine or its derivatives (e.g., phenylhydrazine, isonicotinic hydrazide). mdpi.comnih.gov Hydrazone compounds are recognized for a wide spectrum of biological activities and are used as building blocks in medicinal chemistry. nih.gov

The general scheme for these condensation reactions is illustrated below:

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |  |

| Hydroxylamine (NH₂OH) | Oxime |  |

| Hydrazine / Substituted Hydrazine (R-NH-NH₂) | Hydrazone |  |

Reactivity at the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 2-iodo-3,5-dimethoxybenzaldehyde is the focal point for a variety of powerful carbon-carbon bond-forming reactions. Aryl iodides are particularly effective substrates in transition metal catalysis due to the C-I bond's relatively low dissociation energy, which facilitates the initial oxidative addition step in many catalytic cycles. libretexts.orgtcichemicals.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and the aryl iodide moiety of 2-iodo-3,5-dimethoxybenzaldehyde makes it an excellent candidate for these transformations. These reactions generally follow a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org The aryl iodide of 2-iodo-3,5-dimethoxybenzaldehyde is highly reactive under these conditions, readily undergoing oxidative addition to the Pd(0) catalyst. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. tcichemicals.com The reaction tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. tcichemicals.com

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst source |

| Ligand | Triphenylphosphine (PPh₃), other phosphines | Stabilizes and activates the catalyst |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Reaction medium |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The high reactivity of aryl iodides makes 2-iodo-3,5-dimethoxybenzaldehyde an ideal substrate for this transformation, enabling the synthesis of arylalkynes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.org Copper-free variations of the Sonogashira coupling have also been developed. libretexts.org

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates the transmetalation step with the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and deprotonates the alkyne |

| Solvent | THF, DMF, Toluene | Reaction medium |

The Heck reaction involves the coupling of an unsaturated halide, such as the aryl iodide in 2-iodo-3,5-dimethoxybenzaldehyde, with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond, resulting in a substituted alkene. nih.gov The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination. libretexts.org The Heck reaction is a powerful method for the synthesis of stilbenes and other vinylarenes. nih.gov

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Active catalyst source |

| Ligand | PPh₃, P(o-tolyl)₃, phosphine-free systems | Stabilizes the catalyst and influences selectivity |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX formed during the reaction |

| Alkene Coupling Partner | Styrene, acrylates, ethylene | Provides the vinyl group for coupling |

The Stille and Negishi reactions provide additional powerful strategies for C-C bond formation at the aryl iodide position.

Stille Coupling: This reaction couples an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide array of functional groups, although a significant drawback is the toxicity of the tin reagents. wikipedia.orglibretexts.org

Negishi Coupling: This reaction involves the coupling of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is highly versatile, allowing for the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts.

Both reactions are highly applicable to 2-iodo-3,5-dimethoxybenzaldehyde, offering alternative routes to biaryl structures and other complex molecules depending on the organometallic coupling partner used.

| Feature | Stille Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Palladium or Nickel complexes |

| Key Advantages | Air and moisture stable reagents; wide functional group tolerance. libretexts.org | High reactivity of organozinc reagent; broad scope for C-C bond types (sp³, sp², sp). wikipedia.org |

| Key Disadvantages | Toxicity of tin compounds and byproducts. wikipedia.org | Reagents are often moisture and air-sensitive, requiring inert conditions. |

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann Coupling)

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides to form a biaryl, represents a foundational method for aryl-aryl bond formation. wikipedia.org The classical version of this reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org The generally accepted mechanism involves the formation of an organocopper intermediate, which then undergoes substitution with the second aryl halide. wikipedia.org

For a substrate such as 2-Iodo-3,5-dimethoxybenzaldehyde, several factors significantly influence its reactivity in Ullmann-type couplings. The aromatic ring is highly electron-rich due to the strong electron-donating resonance effects of the two methoxy (B1213986) groups. This increased electron density can make the initial oxidative addition step of the catalytic cycle, if operative, more challenging. More critically, the aryl iodide is sterically hindered by the presence of substituents in both ortho positions (the iodine at C2 and the methoxy group at C5 relative to the aldehyde). This steric hindrance impedes the approach of the catalyst and the coupling partner.

Table 1: Factors Affecting Ullmann Coupling Reactivity of 2-Iodo-3,5-dimethoxybenzaldehyde

| Feature of Substrate | Electronic/Steric Effect | Predicted Impact on Reactivity |

| Two Methoxy Groups | Strong electron-donating (+R) effect | Decreases reactivity by making the aryl halide less electrophilic. |

| Iodine at C2 | Steric hindrance at one ortho position to the aldehyde. | Decreases reactivity by sterically shielding the reaction center. |

| Methoxy Group at C3 | Steric hindrance at the other ortho position to the aldehyde. | Further decreases reactivity by adding to the steric bulk around the C-I bond. |

| Aldehyde Group | Moderate electron-withdrawing (-I, -R) effect | May slightly increase reactivity, but this effect is overshadowed by the donating methoxy groups. |

Nucleophilic Aromatic Substitution (SNAr) if Activated

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The first and rate-determining step is the attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acsgcipr.orglibretexts.org

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orguci.edulibretexts.org These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.orgpressbooks.pub

2-Iodo-3,5-dimethoxybenzaldehyde is not activated for SNAr reactions. The molecule's substituents are poorly suited to facilitate this transformation for the following reasons:

Lack of Appropriate Activation: The ring possesses two methoxy groups, which are strong electron-donating groups (+R effect), making the ring electron-rich and thus repelling nucleophiles. masterorganicchemistry.com

Incorrect Substituent Placement: The only electron-withdrawing group is the aldehyde (-CHO). However, it is positioned meta to the iodine leaving group. An EWG in the meta position cannot delocalize the negative charge of the Meisenheimer complex via resonance and therefore does not activate the ring toward SNAr. libretexts.orglibretexts.org

For an SNAr reaction to proceed, a compound like 1-chloro-2,4-dinitrobenzene is ideal, as the nitro groups are powerful EWGs located at the ortho and para positions, providing the necessary electronic stabilization for the intermediate. wikipedia.org

Table 2: Comparison of 2-Iodo-3,5-dimethoxybenzaldehyde with an SNAr-Activated Arene

| Feature | 2-Iodo-3,5-dimethoxybenzaldehyde | 1-Chloro-2,4-dinitrobenzene (Example) |

| Ring Electronics | Electron-rich (activated for EAS) | Electron-poor (deactivated for EAS) |

| Substituents | Two strong electron-donating groups (OMe), one moderate electron-withdrawing group (CHO) | Two strong electron-withdrawing groups (NO₂) |

| EWG Position | Aldehyde is meta to the Iodo leaving group. | Nitro groups are ortho and para to the Chloro leaving group. |

| Intermediate Stability | Meisenheimer complex would be highly destabilized. | Meisenheimer complex is strongly stabilized by resonance. |

| Reactivity in SNAr | Inert | Highly reactive |

Hypervalent Iodine Chemistry Involving the Iodide Group

The iodide group of 2-Iodo-3,5-dimethoxybenzaldehyde serves as a functional handle for the synthesis of hypervalent iodine compounds. These are species where the iodine atom exists in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). arkat-usa.org Hypervalent iodine reagents are valued in organic synthesis as versatile, environmentally benign oxidizing agents that exhibit reactivity similar in some respects to heavy metals. acs.orgorganic-chemistry.org

Aryl-λ³-iodanes, such as (diacetoxyiodo)arenes or (dichloroiodo)arenes, can be prepared directly from the corresponding aryl iodide through oxidation. organic-chemistry.org Common oxidants for this transformation include peracetic acid, m-chloroperoxybenzoic acid (mCPBA), and Oxone®. organic-chemistry.orgbeilstein-journals.org For example, treating 2-Iodo-3,5-dimethoxybenzaldehyde with an oxidant like sodium perborate in acetic acid could yield the corresponding 2-((diacetoxy)iodo)-3,5-dimethoxybenzaldehyde. organic-chemistry.org

Once formed, this hypervalent iodine reagent could participate in a variety of synthetic transformations characteristic of this class of compounds, including:

Oxidation Reactions: Acting as an oxidant for alcohols to aldehydes or ketones. organic-chemistry.org

Group Transfer Reactions: Functioning as an electrophilic source for the transfer of aryl groups to nucleophiles, a key application of diaryliodonium salts which can be synthesized from λ³-iodanes. beilstein-journals.orgnih.gov

Oxidative Functionalization: Mediating the α-functionalization of carbonyl compounds. organic-chemistry.org

The presence of the aldehyde and methoxy groups on the aromatic ring would influence the stability and reactivity of the resulting hypervalent iodine species. The electron-donating methoxy groups would facilitate the initial oxidation of the iodine atom. However, the aldehyde could be susceptible to oxidation itself, presenting a potential chemoselectivity challenge during the preparation of the reagent.

Table 3: Examples of Transformations Using Hypervalent Iodine(III) Reagents

| Reagent Type | Precursor | Example Transformation | Product Type |

| (Diacetoxyiodo)arene | Aryl Iodide | α-Tosyloxylation of ketones | α-Tosyloxylated ketone |

| (Dichloroiodo)arene | Aryl Iodide | Chlorination of alkenes | Dichloroalkane |

| Diaryliodonium Salt | Aryl Iodide + Arene | Arylation of amines | N-Arylated amine |

| [Hydroxy(tosyloxy)iodo]arene | Aryl Iodide | Oxidation of primary alcohols | Aldehydes |

Role of Methoxy Substituents in Directing Reactivity and Regioselectivity

Electronic Effects on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the two methoxy groups on the 2-Iodo-3,5-dimethoxybenzaldehyde ring play a dominant role in controlling both the rate of reaction and the position of substitution (regioselectivity).

Activating Nature: The methoxy group (-OCH₃) is a powerful activating group. organicchemistrytutor.com It exerts a strong electron-donating resonance effect (+R or +M) by delocalizing a lone pair of electrons from its oxygen atom into the aromatic π-system. libretexts.org This increases the electron density of the ring, making it more nucleophilic and thus significantly more reactive towards electrophiles than benzene (B151609) itself. chemistrytalk.org This activating resonance effect far outweighs its weaker electron-withdrawing inductive effect (-I). wikipedia.org

Directing Effects: As strong +R activating groups, methoxy substituents are ortho, para-directors. organicchemistrytutor.comlibretexts.org In 2-Iodo-3,5-dimethoxybenzaldehyde, the available positions for substitution are C4 and C6.

The methoxy group at C3 directs incoming electrophiles to its ortho position (C4) and its para position (C6).

The methoxy group at C5 directs incoming electrophiles to its ortho positions (C4 and C6).

Therefore, both methoxy groups cooperatively and strongly activate positions C4 and C6.

The other substituents, the iodo and aldehyde groups, are deactivating. wikipedia.org The aldehyde group is a meta-director, while the halogen is an ortho, para-director. libretexts.orgdoubtnut.com However, the combined activating influence of the two methoxy groups is overwhelmingly dominant, ensuring that any EAS reaction will be directed to the C4 and C6 positions.

Table 4: Combined Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Type | Directing Influence | Activated Positions | Deactivated Positions |

| -I (at C2) | Deactivating, O/P-Director | Weak | C6 | C4 |

| -OCH₃ (at C3) | Activating, O/P-Director | Strong | C4, C6 | - |

| -OCH₃ (at C5) | Activating, O/P-Director | Strong | C4, C6 | - |

| -CHO (at C1) | Deactivating, M-Director | Moderate | - | C4, C6 |

| Overall Effect | Strongly Activated | O/P to Methoxy Groups | C4, C6 | - |

Steric Hindrance Considerations

While electronic effects strongly favor electrophilic attack at positions C4 and C6, steric hindrance plays a crucial role in determining the final product ratio and influencing the reactivity of the aldehyde group.

For Electrophilic Aromatic Substitution: The C6 position is flanked by the aldehyde group at C1 and the methoxy group at C5. The C4 position is situated between the two methoxy groups at C3 and C5. The steric environment around C6 is more congested than that of C4, particularly due to the aldehyde group. Consequently, while both positions are electronically activated, attack by a bulky electrophile would likely be favored at the less hindered C4 position. libretexts.org

For Reactions at the Aldehyde: The aldehyde group at C1 is significantly hindered. It is flanked by the bulky iodine atom at the C2 position and the methoxy group at the C3 position (if considering rotation). This steric crowding can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions such as additions, reductions, or protections compared to a less substituted benzaldehyde. ias.ac.in The presence of ortho-substituents is known to introduce steric hindrance that can significantly decrease reaction rates at a carbonyl center. niscpr.res.in

Chemoselectivity Challenges in Multi-Functionalized Systems

The presence of three distinct and reactive functional groups—aldehyde, aryl iodide, and methoxy ethers—on a single aromatic ring makes 2-Iodo-3,5-dimethoxybenzaldehyde a substrate where chemoselectivity is a primary concern in synthetic planning. A reagent intended for one functional group may react undesirably with another.

Key challenges include:

Aldehyde vs. Aryl Iodide: Many reactions targeting the C-I bond involve organometallic reagents (e.g., Grignard formation, Suzuki, or Stille coupling) which often require basic or nucleophilic conditions. These conditions can lead to unwanted side reactions with the electrophilic aldehyde, such as nucleophilic addition. acs.org Therefore, protection of the aldehyde group (e.g., as an acetal) is often necessary before manipulating the aryl iodide. mdpi.com

Oxidation/Reduction Sensitivity: Performing an oxidation of the aldehyde to a carboxylic acid requires an oxidant that will not affect the iodide. Conversely, reducing the aldehyde to an alcohol (e.g., with NaBH₄) is generally chemoselective, but stronger reducing agents could potentially lead to hydrodeiodination (loss of iodine). acs.org

Cross-Coupling Conditions: Palladium- or copper-catalyzed cross-coupling reactions at the C-I bond often require heat and a base. The aldehyde group must be stable under these conditions to avoid decomposition or aldol-type side reactions.

Methoxy Group Stability: The methoxy ether groups are generally robust but can be cleaved by strong acids like HBr or BBr₃, which are sometimes used in transformations involving other functional groups.

Careful selection of reagents, reaction conditions, and the strategic use of protecting groups are essential to achieve selective transformations on this multifunctional molecule.

Table 5: Chemoselectivity Challenges in Reactions of 2-Iodo-3,5-dimethoxybenzaldehyde

| Target Reaction | Reagents/Conditions | Desired Transformation | Potential Competing Side Reaction(s) |

| Suzuki Coupling | Pd catalyst, Base (e.g., K₂CO₃), Heat | C-C bond formation at C2 | Aldol condensation of the aldehyde; Decomposition at high temp. |

| Grignard Formation | Mg metal | Formation of Ar-MgI at C2 | Nucleophilic attack of the formed Grignard reagent on the aldehyde of another molecule. |

| Aldehyde Oxidation | e.g., Ag₂O, KMnO₄ | -CHO → -COOH | Oxidation of the C-I bond or the electron-rich aromatic ring. |

| Aldehyde Reduction | NaBH₄ | -CHO → -CH₂OH | Generally selective, but stronger hydrides could cause hydrodeiodination. |

| Demethylation | HBr or BBr₃ | -OCH₃ → -OH | Potential reaction with the aldehyde group. |

Photo- and Electrochemical Reactivity Investigations

The photo- and electrochemical reactivity of 2-iodo-3,5-dimethoxybenzaldehyde is not extensively documented in dedicated studies. However, by examining the behavior of its constituent functional groups—an iodinated aromatic ring, a benzaldehyde, and methoxy substituents—a predictive profile of its reactivity can be constructed.

Photochemical Reactivity

The photochemical behavior of 2-iodo-3,5-dimethoxybenzaldehyde is expected to be dominated by the photolability of the carbon-iodine bond. Aryl iodides are known to undergo homolytic cleavage upon irradiation with ultraviolet light, generating an aryl radical and an iodine radical. This process is a common pathway for the formation of reactive intermediates in organic synthesis.

In the case of 2-iodo-3,5-dimethoxybenzaldehyde, UV irradiation would likely lead to the formation of a 3,5-dimethoxybenzoyl radical. The subsequent fate of this radical would depend on the reaction conditions, such as the solvent and the presence of other reagents. In the absence of radical scavengers, dimerization or reaction with the solvent could occur.

The aldehyde and methoxy groups are not expected to be the primary sites of photochemical reaction under typical conditions, although the aldehyde group can participate in photochemical reactions such as the Paterno-Büchi reaction (the [2+2] cycloaddition of a carbonyl group to an alkene). However, the energy required for C-I bond cleavage is generally lower, making it the more probable photochemical pathway.

A summary of expected photochemical reactivity is presented in Table 1.

Table 1: Predicted Photochemical Reactivity of 2-Iodo-3,5-dimethoxybenzaldehyde

| Photochemical Process | Expected Reactivity | Probable Products |

| C-I Bond Cleavage | High | 3,5-dimethoxybenzoyl radical, Iodine radical |

| Paterno-Büchi Reaction | Possible in the presence of alkenes | Oxetane derivatives |

Electrochemical Reactivity

The electrochemical profile of 2-iodo-3,5-dimethoxybenzaldehyde is anticipated to feature both oxidative and reductive processes centered on the aromatic ring, the aldehyde functional group, and the carbon-iodine bond.

Anodic Oxidation: The dimethoxy-substituted benzene ring is electron-rich and therefore susceptible to anodic oxidation. Electrochemical oxidation of similar dimethoxybenzene derivatives has been shown to result in the formation of quinone-type structures or lead to polymerization, depending on the electrode material and reaction medium. The presence of the electron-withdrawing aldehyde group and the iodo substituent would likely increase the oxidation potential compared to simpler dimethoxybenzenes.

Cathodic Reduction: At the cathode, two primary reduction pathways are plausible for 2-iodo-3,5-dimethoxybenzaldehyde. The aldehyde group can be reduced to a primary alcohol (3,5-dimethoxy-2-iodobenzyl alcohol) or further to a methyl group under specific conditions. Concurrently, the carbon-iodine bond can undergo reductive cleavage to yield 3,5-dimethoxybenzaldehyde (B42067). The relative reduction potentials of these two processes would determine the primary product. Generally, the reduction of an aryl iodide occurs at less negative potentials than that of a benzaldehyde.

A summary of the predicted electrochemical behavior is provided in Table 2.

Table 2: Predicted Electrochemical Reactivity of 2-Iodo-3,5-dimethoxybenzaldehyde

| Electrochemical Process | Functional Group | Expected Behavior | Potential Products |

| Anodic Oxidation | Dimethoxy-substituted aromatic ring | Oxidation to quinone-like species or polymerization | Substituted quinones, polymeric materials |

| Cathodic Reduction | Aldehyde | Reduction to an alcohol | 3,5-dimethoxy-2-iodobenzyl alcohol |

| Cathodic Reduction | Carbon-Iodine Bond | Reductive cleavage | 3,5-dimethoxybenzaldehyde, Iodide ion |

Applications in Advanced Organic Synthesis and Materials Science

Key Intermediate in Complex Molecule Synthesis

The architecture of 2-Iodo-3,5-dimethoxybenzaldehyde makes it an ideal starting point for the construction of intricate molecular structures. Its ability to undergo selective and sequential reactions at its iodo and aldehyde positions is a key asset for synthetic chemists.

2-Iodo-3,5-dimethoxybenzaldehyde is a valuable precursor for creating highly substituted and functionalized aromatic scaffolds. The ortho-iodobenzaldehyde moiety allows for a variety of chemical manipulations. The iodine atom serves as a versatile handle for well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of alkyl, aryl, or alkynyl substituents.

Simultaneously, the aldehyde group can participate in a wide array of transformations. It can be converted into other functional groups or used to build larger molecular assemblies through reactions like Wittig olefination, aldol (B89426) condensation, and reductive amination. This dual reactivity allows for the programmed construction of complex aromatic cores that are central to many areas of chemical research. The ability to use aryliodides in the synthesis of complex heterocyclic structures, such as benzo[b]furans, further highlights the utility of this type of intermediate. scielo.br

Table 1: Representative Reactions for Functionalizing 2-Iodo-3,5-dimethoxybenzaldehyde

| Reaction Type | Reagents/Catalyst | Functional Group Targeted | Resulting Modification |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Iodo | Forms a new C-C bond, creating a biaryl structure |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Iodo | Forms a new C-C bond, introducing an alkynyl group |

| Wittig Reaction | Phosphonium ylide | Aldehyde | Converts aldehyde to an alkene |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Aldehyde | Forms a new C-N bond, creating a secondary or tertiary amine |

Many biologically active natural products contain highly oxygenated and functionalized aromatic rings. The 3,5-dimethoxyphenyl motif, in particular, is a core component of numerous natural compounds. 2-Iodo-3,5-dimethoxybenzaldehyde serves as an excellent starting material for synthesizing molecules that mimic these natural frameworks. researchgate.net Its structure provides a pre-installed dimethoxy pattern, while the iodo and aldehyde groups act as points for diversification, allowing chemists to construct libraries of novel compounds with potential biological activity. researchgate.net

The synthesis of such complex molecules often involves a "building block" approach, where pre-functionalized fragments are coupled together. diva-portal.org 2-Iodo-3,5-dimethoxybenzaldehyde is an ideal building block because it brings a specific, functionalized aromatic core that can be readily elaborated into more complex, biologically inspired structures. researchgate.net This approach is crucial in medicinal chemistry for the development of new therapeutic agents.

The total synthesis of natural products and their analogues is a driving force in organic chemistry, often leading to the discovery of new synthetic methods and compounds with significant biological properties. frontiersin.orgnih.gov Iodinated aromatic compounds are valuable intermediates in these syntheses, particularly in routes featuring phenol (B47542) dearomatization or cross-coupling strategies. nih.govnih.gov

While specific total syntheses employing 2-Iodo-3,5-dimethoxybenzaldehyde are not extensively documented, its structure makes it a highly attractive starting material for creating analogues of various natural products. For instance, compounds like combretastatin (B1194345) and certain colchicine (B1669291) analogues feature a trimethoxyphenyl or similar dimethoxyphenyl ring system. The functional handles on 2-Iodo-3,5-dimethoxybenzaldehyde would allow for the synthesis of novel analogues of these compounds, where modifications at the C2 and formyl positions could lead to altered biological activity or improved pharmacological properties. The ability to create new heterocyclic systems from iodinated aromatics further expands its potential in generating diverse natural product analogues. mdpi.com

Construction of Functional Organic Materials

Beyond its use in synthesizing discrete molecules, 2-Iodo-3,5-dimethoxybenzaldehyde is a valuable precursor for creating functional organic materials, particularly polymers with tailored electronic and optical properties.

Conjugated polymers are a class of materials with applications in organic electronics, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commsstate.edu The synthesis of these materials relies on the polymerization of functionalized aromatic monomers. 2-Iodo-3,5-dimethoxybenzaldehyde is an excellent candidate for transformation into such a monomer.

The iodo and aldehyde groups can be seen as two distinct reactive sites that enable its incorporation into a polymer chain. For example, in a step-growth polymerization, the iodo group can participate in a Suzuki or Stille coupling, while the aldehyde can be converted into another reactive group, such as a boronic ester or a vinyl group. This allows it to be used in various polymerization schemes, including A-A/B-B type polycondensations, to produce well-defined copolymers. The development of new polymerization strategies, such as direct arylation polymerization (DAP), further enhances the utility of halogenated monomers in creating advanced polymeric materials. mdpi.com

Table 2: Potential Polymerization Pathways Involving 2-Iodo-3,5-dimethoxybenzaldehyde Derivatives

| Polymerization Method | Monomer Functionality A | Monomer Functionality B | Resulting Linkage |

|---|---|---|---|

| Suzuki Polymerization | Iodo | Boronic acid/ester | Aryl-Aryl |

| Sonogashira Polymerization | Iodo | Terminal Alkyne | Aryl-Alkynyl |

| Heck Polymerization | Iodo | Alkene | Aryl-Vinyl |

The electronic properties of conjugated polymers, which are critical for their performance in optoelectronic devices, are determined by the chemical structure of the repeating monomer units. uchicago.edu The incorporation of 2-Iodo-3,5-dimethoxybenzaldehyde into a polymer backbone allows for fine-tuning of these properties. The two electron-donating methoxy (B1213986) groups increase the electron density of the aromatic ring, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting polymer.

By carefully selecting a co-monomer with specific electron-accepting properties to couple with the 2-Iodo-3,5-dimethoxybenzaldehyde-derived unit, chemists can control the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and, consequently, the polymer's band gap. This "donor-acceptor" approach is a cornerstone of modern organic electronics design. mdpi.com The ability to engineer the polymer backbone in this way is essential for creating materials with optimized charge transport and light absorption/emission characteristics for specific applications like solar cells and transistors.

Design and Synthesis of New Reagents and Catalysts

The utility of 2-Iodo-3,5-dimethoxybenzaldehyde as a precursor in the synthesis of novel reagents is well-documented. A key transformation is its use in the synthesis of sterically hindered biaryl compounds, which are valuable platforms for developing chiral catalysts and advanced materials.

A significant application is the synthesis of 4,4′,6,6′-tetramethoxy-biphenyl-2,2′-dialdehyde. This conversion is achieved through a nickel-catalyzed asymmetric Ullmann coupling reaction, a powerful method for creating carbon-carbon bonds between aryl halides. researchgate.net This reaction specifically joins two molecules of 2-Iodo-3,5-dimethoxybenzaldehyde to form a new, axially chiral biaryl dialdehyde. researchgate.net

This resulting dialdehyde, 4,4′,6,6′-tetramethoxy-biphenyl-2,2′-dialdehyde, is a highly valuable reagent in its own right. It serves as a preferred starting material for the straightforward preparation of 2,4,5,7-tetramethoxy-9,10-phenanthrenequinone. researchgate.netresearchgate.net This transformation highlights a pathway where a relatively simple, commercially available iodo-aromatic compound is converted into complex polycyclic and biaryl systems. These products represent new reagents with potential applications in asymmetric synthesis and materials science. researchgate.net

Table 1: Synthetic Pathway from 2-Iodo-3,5-dimethoxybenzaldehyde

| Starting Material | Reaction Type | Product |

| 2-Iodo-3,5-dimethoxybenzaldehyde | Ullmann Coupling | 4,4′,6,6′-tetramethoxy-biphenyl-2,2′-dialdehyde |

| 4,4′,6,6′-tetramethoxy-biphenyl-2,2′-dialdehyde | Further Reactions | 2,4,5,7-tetramethoxy-9,10-phenanthrenequinone |

Contributions to Dye and Pigment Chemistry

While the complex aromatic structures derived from 2-Iodo-3,5-dimethoxybenzaldehyde, such as phenanthrenequinones, possess chromophoric systems, the existing scientific literature does not provide specific evidence or examples of this compound or its immediate derivatives being used in the synthesis of dyes or pigments.

Synthetic Pathways for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. Aryl-aryl interactions and the potential for creating specific molecular shapes make biaryl compounds, like those derived from 2-Iodo-3,5-dimethoxybenzaldehyde, attractive candidates for supramolecular construction. However, a review of the available research does not show direct synthetic pathways where 2-Iodo-3,5-dimethoxybenzaldehyde is explicitly used as a building block for creating supramolecular assemblies.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Iodo-3,5-dimethoxybenzaldehyde by mapping the chemical environments of its proton and carbon nuclei.

¹H NMR Techniques for Proton Environment Analysis

Proton NMR (¹H NMR) is fundamental for identifying the various types of protons in the molecule. The aldehyde proton (CHO) is particularly distinctive, typically appearing far downfield in the spectrum, in a region where few other signals are found. libretexts.org This unique chemical shift arises from the strong deshielding effect of the carbonyl group. For aromatic aldehydes, this signal is expected around 10 δ. libretexts.orgpressbooks.pub

The aromatic protons on the benzene (B151609) ring and the protons of the two methoxy (B1213986) groups also give characteristic signals. Due to the substitution pattern, the two aromatic protons are chemically equivalent and would appear as a single signal, while the six protons of the two equivalent methoxy groups would also produce a single, more intense signal.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.8 - 10.4 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~7.0 - 7.5 | Singlet (s) | 2H |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | 6H |

¹³C NMR Techniques for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 189-192 ppm.

The aromatic carbons show a range of chemical shifts influenced by their substituents. The carbon atom bonded to the iodine (C-I) is expected to be found at a relatively upfield position for a substituted aromatic carbon due to the "heavy atom effect." The carbons bonded to the methoxy groups (C-O) will be shifted downfield, while the unsubstituted aromatic carbons and the methoxy carbons themselves will have their own characteristic resonances.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | ~189 - 192 |

| Aromatic (C-O) | ~160 - 162 |

| Aromatic (C-CHO) | ~138 - 140 |

| Aromatic (C-H) | ~108 - 115 |

| Aromatic (C-I) | ~90 - 95 |

| Methoxy (-OCH₃) | ~55 - 57 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei. nmrsoft.com

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Iodo-3,5-dimethoxybenzaldehyde, COSY would be used to confirm the absence of coupling between the singlet aldehyde proton and the singlet aromatic protons, and between these and the methoxy protons, confirming their isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.eduprinceton.edu This is invaluable for definitively assigning the signals for the aromatic C-H groups and the methoxy C-H groups by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds. sdsu.eduprinceton.edu This is arguably the most powerful tool for this molecule. It would show correlations from the methoxy protons to the aromatic carbons they are attached to (C3 and C5) and the adjacent carbons (C2, C4, C6). Similarly, correlations from the aldehyde proton to the C1 and C2/C6 carbons would firmly establish the connectivity of the aldehyde group. These correlations are essential for assigning the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between nuclei, regardless of their bonding. researchgate.net NOESY is instrumental in confirming the substitution pattern. For instance, a NOESY spectrum would show a correlation between the aldehyde proton (H-C1) and the aromatic proton at C6, and between the methoxy protons and the aromatic protons at C4 and C2/C6, confirming their spatial arrangement around the ring.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy for Aldehyde and Aromatic Vibrations

IR spectroscopy is highly effective for identifying the key functional groups in 2-Iodo-3,5-dimethoxybenzaldehyde. The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration. pressbooks.pub For an aromatic aldehyde, this peak is typically found at a slightly lower wavenumber compared to a saturated aldehyde, due to conjugation with the aromatic ring. libretexts.org

Another diagnostic feature for aldehydes is the aldehydic C-H stretch, which usually appears as two distinct peaks between 2700-2860 cm⁻¹. pressbooks.pubspectroscopyonline.com The presence of these, in conjunction with the strong C=O band, is strong evidence for an aldehyde functional group. Other important vibrations include the aromatic C=C stretching, C-O stretching of the methoxy groups, and the C-I stretching vibration, which is expected at lower frequencies.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (in -OCH₃) | 3000 - 2850 | Medium |

| Aldehydic C-H Stretch | 2860 - 2800 and 2760 - 2700 | Medium-Weak |

| Aldehyde C=O Stretch (conjugated) | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1075 - 1020 | Medium |

| C-I Stretch | 600 - 500 | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for 2-Iodo-3,5-dimethoxybenzaldehyde is readily available, its application can be inferred. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, it would be an excellent technique to observe the symmetric breathing modes of the aromatic ring. The C-I bond, being highly polarizable, would also be expected to produce a strong and easily identifiable signal in the low-frequency region of the Raman spectrum. This would provide a clear and direct confirmation of the iodination of the benzene ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, precise information about the molecule's identity and structure can be obtained.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For 2-Iodo-3,5-dimethoxybenzaldehyde (C₉H₉IO₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 1: Theoretical Mass Data for 2-Iodo-3,5-dimethoxybenzaldehyde

| Property | Value |

| Molecular Formula | C₉H₉IO₃ |

| Monoisotopic Mass | 291.95965 Da |

| Average Mass | 292.071 g/mol |

The high precision of HRMS allows for the confident assignment of the molecular formula, a foundational step in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a sample. In the context of 2-Iodo-3,5-dimethoxybenzaldehyde, GC-MS serves primarily as a method for assessing its purity.

The analytical process involves injecting the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the sample through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. This allows for the identification of potential impurities, such as starting materials, byproducts from synthesis, or degradation products. The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. lcms.cz While specific GC-MS data for 2-Iodo-3,5-dimethoxybenzaldehyde is not widely published, the mass spectrum for its non-iodinated parent compound, 3,5-Dimethoxybenzaldehyde (B42067), is available in databases like the NIST WebBook and serves as a reference for the core fragmentation pattern. nist.gov

For compounds that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. lcms.cz This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. LC-MS is particularly useful for analyzing reaction mixtures or formulations containing 2-Iodo-3,5-dimethoxybenzaldehyde.

Tandem Mass Spectrometry (MS/MS or MSⁿ) adds another layer of structural information. In this technique, a specific ion of interest (the precursor ion), such as the molecular ion of 2-Iodo-3,5-dimethoxybenzaldehyde (m/z ≈ 292), is selected. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This fragmentation pattern provides a veritable fingerprint of the molecule, revealing details about its structural connectivity. This is crucial for distinguishing between isomers, such as 2-Iodo-3,5-dimethoxybenzaldehyde and 3-Iodo-4,5-dimethoxybenzaldehyde, which have identical molecular weights but different substitution patterns and would therefore produce distinct fragmentation patterns. Commercial suppliers often use techniques like LC-MS to provide characterization data for related isomers. bldpharm.com

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide crucial data on connectivity and formula, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction requires growing a small, high-quality crystal of the compound, typically less than a millimeter in any dimension. nih.gov This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. mdpi.com The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded.